molecular formula C6H7IN2 B2686806 4-Iodo-5-methylpyridin-2-amine CAS No. 1227581-81-8

4-Iodo-5-methylpyridin-2-amine

Cat. No. B2686806
Key on ui cas rn: 1227581-81-8
M. Wt: 234.04
InChI Key: MDOJMKSZNORAKR-UHFFFAOYSA-N
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Patent
US09150568B2

Procedure details

In a 500 mL sealed tube 2-fluoro-4-iodo-5-methylpyridine (4.0 g, 16.81 mmol) in 12N ammonium hydroxide (300 mL) was heated to 110° C. for 72 hours. Upon cooling to room temperature a white solid separated. The solid was collected, washed with water and dried in vacuo to afford 4-iodo-5-methylpyridin-2-amine (I-28A) as an off-white solid which was carried on to the next step without purification. 1H-NMR (400 MHz, CDCl3) δ 7.82 (s, 1H), 7.04 (s, 1H), 4.27 (bs, 2H), 2.24 (s, 3H). MS m/z 235.0 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[C:5]([CH3:9])=[CH:4][N:3]=1.[OH-].[NH4+:11]>>[I:8][C:6]1[C:5]([CH3:9])=[CH:4][N:3]=[C:2]([NH2:11])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC1=NC=C(C(=C1)I)C
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature a white solid
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=NC=C1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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